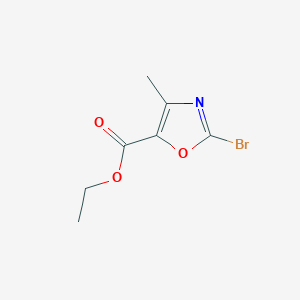

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPOJRGNNVJCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509803 | |

| Record name | Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-13-5 | |

| Record name | Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and significant role as a versatile intermediate in the creation of complex bioactive molecules.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3][4] The oxazole nucleus is often considered a "privileged" structure due to its ability to engage with biological targets through various non-covalent interactions.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][5]

This compound (CAS No. 78451-13-5) is a strategically functionalized oxazole derivative. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position provides a unique combination of reactive sites and modifiable functionalities, making it a valuable starting material for the synthesis of diverse compound libraries.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 78451-13-5 | [7] |

| Molecular Formula | C₇H₈BrNO₃ | [7][8] |

| Molecular Weight | 234.05 g/mol | [7] |

| Appearance | White powder | [8] |

| Purity | Typically ≥95% | [7] |

| Storage | Store in a dry, dark, and ventilated place | [8] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the selective bromination of its precursor, Ethyl 4-methyloxazole-5-carboxylate, at the 2-position.[6] The C2 position of the oxazole ring is susceptible to electrophilic substitution.

Reaction Principle

The synthesis involves the direct bromination of the oxazole ring using a suitable brominating agent, such as bromine (Br₂), in an appropriate solvent. The reaction conditions are controlled to ensure regioselective substitution at the desired C2 position, minimizing potential side reactions.

Experimental Protocol: A General Procedure

Materials:

-

Ethyl 4-methyloxazole-5-carboxylate

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution of the starting material. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the bromine atom at the C2 position. This bromide serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[9][10]

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for the formation of C-C bonds.[10] this compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-substituted oxazole derivatives.

Illustrative Reaction: Suzuki-Miyaura Coupling

Reaction Scheme:

An aryl or heteroaryl group can be introduced at the 2-position of the oxazole ring via a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds.[6] The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of libraries of novel oxazole derivatives for biological screening.

The oxazole core is present in a number of clinically used drugs, and this building block provides a convenient entry point for the synthesis of analogues and new chemical entities with potential therapeutic applications, particularly as antimicrobial and anticancer agents.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a well-ventilated, dry, and dark place.[8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the C2-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its importance for researchers and scientists in the field of drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. scribd.com [scribd.com]

- 6. This compound | 78451-13-5 | Benchchem [benchchem.com]

- 7. 78451-13-5 | this compound - AiFChem [aifchem.com]

- 8. This compound, CasNo.78451-13-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jmcct.com [jmcct.com]

Structure Elucidation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly oxazoles, represent a class of scaffolds with immense biological and synthetic importance.[1][2][3] Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a key synthetic intermediate, valued for its potential in creating more complex, biologically active molecules.[4] Its structure allows for selective functionalization, making it a valuable building block for drug discovery programs.

Proposed Molecular Structure:

-

Compound Name: this compound

-

CAS Number: 78451-13-5[7]

-

Molecular Formula: C₇H₈BrNO₃[7]

-

Molecular Weight: 234.05 g/mol [7]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₃ | [7] |

| Molecular Weight | 234.05 g/mol | [7] |

| CAS Number | 78451-13-5 | [7] |

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Leading with MS

We begin with mass spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula.[6][8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the molecular formula from the outset.

Trustworthiness: The Self-Validating Protocol of HRMS

The protocol is inherently self-validating. The instrument's calibration ensures mass accuracy, and the natural isotopic abundance of elements provides a secondary layer of confirmation. For a bromine-containing compound, the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, creates a characteristic M and M+2 isotopic pattern that is an unmistakable signature.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade acetonitrile. This is further diluted to approximately 10 µg/mL for direct infusion.

-

Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is selected to facilitate the formation of the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

Analysis: The resulting spectrum is analyzed for the accurate mass of the [M+H]⁺ ion and the characteristic isotopic pattern confirming the presence of a single bromine atom.

Data Presentation: Expected HRMS Results

| Ion | Theoretical m/z | Observed m/z (Expected) | Mass Error (ppm) | Isotopic Pattern |

| [C₇H₉⁷⁹BrNO₃]⁺ | 233.9811 | ~233.9810 | < 5 ppm | ~100% Relative Abundance |

| [C₇H₉⁸¹BrNO₃]⁺ | 235.9791 | ~235.9790 | < 5 ppm | ~98% Relative Abundance |

Structural Insights from Tandem MS (MS/MS) Fragmentation

Expertise & Experience: While HRMS confirms what it is, tandem MS (MS/MS) begins to reveal how it is connected. By selecting the molecular ion and subjecting it to fragmentation, we generate a fingerprint that is unique to the molecule's structure. The fragmentation pathways are governed by the principles of chemical stability, allowing us to deduce the arrangement of functional groups.

Experimental Protocol: Collision-Induced Dissociation (CID)

-

Precursor Ion Selection: The [M+H]⁺ ion (m/z 234) is isolated in the quadrupole.

-

Fragmentation: The isolated ions are passed into a collision cell filled with an inert gas (e.g., argon or nitrogen), where they undergo collision-induced dissociation (CID).

-

Product Ion Analysis: The resulting fragment ions are analyzed in the TOF or Orbitrap mass analyzer.

Mandatory Visualization: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Part 2: Unveiling the Skeleton with NMR Spectroscopy

Expertise & Experience: NMR is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule.[5] While MS provides the formula, NMR provides the atomic-level connectivity and chemical environment, making it indispensable for unambiguous structure elucidation. We use both ¹H and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy: A Proton's Perspective

Trustworthiness: The ¹H NMR spectrum provides a self-validating dataset. The chemical shift of each signal indicates the electronic environment of the protons, the integration value corresponds directly to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. These three pieces of information must align perfectly with the proposed structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition: Standard acquisition parameters are used, typically with 16 scans to ensure a good signal-to-noise ratio.

-

Analysis: The spectrum is analyzed for chemical shift (δ), integration, and multiplicity.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.40 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons are deshielded by the adjacent oxygen and carbonyl group. |

| ~2.55 | Singlet (s) | 3H | Oxazole-CH₃ | Methyl group on an aromatic ring, no adjacent protons to couple with. |

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | Coupled to the two protons of the adjacent methylene group. |

¹³C NMR Spectroscopy: The Carbon Backbone

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom. The total number of peaks must match the number of unique carbons in the proposed structure, providing a direct validation of the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: The same sample and instrument from the ¹H NMR analysis are used.

-

Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.5 | C =O (Ester) | Carbonyl carbon, highly deshielded. |

| ~155.0 | C 4-CH₃ | Quaternary carbon in the oxazole ring attached to the methyl group. |

| ~142.0 | C 2-Br | Quaternary carbon in the oxazole ring, deshielded by bromine and nitrogen. |

| ~125.0 | C 5-CO₂Et | Quaternary carbon in the oxazole ring attached to the ester group. |

| ~62.0 | -OCH₂ CH₃ | Methylene carbon attached to oxygen. |

| ~14.5 | Oxazole-CH₃ | Methyl carbon attached to the oxazole ring. |

| ~14.0 | -OCH₂CH₃ | Terminal methyl carbon of the ethyl group. |

Mandatory Visualization: NMR Workflow Logic

Caption: Correlation of ¹H and ¹³C NMR data to confirm the molecular structure.

Part 3: Functional Group Confirmation with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence of specific functional groups. It serves as an excellent complementary technique to NMR and MS. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, providing a characteristic "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

Data Presentation: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch (aliphatic) | Ethyl, Methyl |

| ~1730 | C=O Stretch (strong) | Ester |

| ~1640 | C=N Stretch (medium) | Oxazole Ring |

| ~1250, ~1100 | C-O Stretch (strong) | Ester, Ring Ether |

Synthesis of Evidence and Final Conclusion

The structure of this compound is unequivocally confirmed through the convergence of orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry established the correct elemental formula (C₇H₈BrNO₃) with high accuracy and confirmed the presence of a single bromine atom through its distinct isotopic signature.

-

Tandem Mass Spectrometry revealed fragmentation patterns consistent with the proposed structure, notably the loss of moieties related to the ethyl ester group.

-

¹H NMR Spectroscopy provided the precise proton count, chemical environment, and connectivity, perfectly matching the three distinct proton signals expected from the ethyl and methyl groups.

-

¹³C NMR Spectroscopy confirmed the presence of seven unique carbon environments, corresponding to the carbonyl, oxazole ring, and aliphatic carbons of the proposed structure.

-

Infrared Spectroscopy verified the presence of key functional groups, including the ester carbonyl (C=O) and the oxazole C=N bond, through their characteristic vibrational frequencies.

This systematic and multi-technique approach, where each result validates the others, provides an unassailable confirmation of the molecule's identity.

Mandatory Visualization: Overall Structure Elucidation Workflow

References

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]

- 3. [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar [semanticscholar.org]

- 4. This compound [myskinrecipes.com]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 78451-13-5 | this compound - AiFChem [aifchem.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document elucidates its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and research settings. Detailed experimental protocols, safety information, and data presentation are included to support researchers in leveraging this versatile molecule for the synthesis of novel bioactive compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities. Oxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The strategic functionalization of the oxazole core is paramount in modulating the physicochemical and pharmacological properties of these molecules, making versatile building blocks like this compound invaluable to the drug discovery process.

Core Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 78451-13-5 | [1] |

| Molecular Formula | C₇H₈BrNO₃ | [2] |

| Molecular Weight | 234.05 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Store in a dry, dark, and ventilated place | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the bromination of the corresponding ethyl 4-methyloxazole-5-carboxylate precursor. The following is a representative experimental protocol based on general methods for the synthesis of brominated oxazoles.

Illustrative Synthesis Protocol: Bromination of Ethyl 4-methyloxazole-5-carboxylate

This protocol describes a common method for the bromination of an oxazole ring at the 2-position.

Materials:

-

Ethyl 4-methyloxazole-5-carboxylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (initiator)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the bromine atom at the 2-position of the oxazole ring. This position is susceptible to various transformations, making it a versatile intermediate for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the oxazole is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

General Suzuki-Miyaura Coupling Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This reaction is a powerful tool for generating libraries of novel oxazole derivatives for screening in drug discovery programs. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity.[2][3]

Applications in Drug Development

The oxazole moiety is a key component of numerous biologically active compounds. This compound serves as a critical starting material for the synthesis of more complex molecules with therapeutic potential. Derivatives of 2-methyloxazole have shown significant biological activity, particularly in the development of anticancer agents. For instance, certain substituted oxazoles have been reported to act as antimitotic agents by interfering with microtubule formation in cancer cells.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a government-approved respirator.

Handling and Storage:

-

Avoid inhalation, and contact with eyes, skin, and clothing.

-

Keep the container tightly closed.

-

Store in a dry, dark, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic importance in medicinal chemistry and drug discovery is underscored by the diverse biological activities of the resulting oxazole derivatives. This guide provides a foundational understanding of its properties, synthesis, reactivity, and handling, empowering researchers to effectively utilize this key intermediate in their scientific endeavors.

References

Ethyl 2-bromo-4-methyloxazole-5-carboxylate: A Technical Guide for Chemical Synthesis and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, a nucleophilic oxazole core, and ester and methyl functionalities makes it an ideal starting point for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthesis, defining its reactivity, solubility, and analytical profile.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈BrNO₃ | [1] |

| Molecular Weight | 234.05 g/mol | [1] |

| CAS Number | 78451-13-5 | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | N/A |

| Storage Conditions | Store in an inert atmosphere at 2-8°C | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the formation of the oxazole ring followed by regioselective bromination at the C2 position.

Synthesis Pathway Overview

The synthetic strategy hinges on the initial construction of the ethyl 4-methyloxazole-5-carboxylate precursor, which is subsequently brominated. The C2 position of the oxazole ring is the most electron-rich and thus most susceptible to electrophilic attack, allowing for highly regioselective bromination.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for oxazole synthesis and bromination.[3][4]

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 120-140°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyloxazole-5-carboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in glacial acetic acid or dichloromethane in a flask protected from light.

-

Bromination: Cool the solution to 0°C in an ice bath. Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Ethyl group: Triplet (3H, ~1.4 ppm), Quartet (2H, ~4.4 ppm). Methyl group: Singlet (3H, ~2.5 ppm). |

| ¹³C NMR | Carbonyl (C=O): ~160-162 ppm. Oxazole Ring Carbons: C2-Br (~140-145 ppm), C4-Me (~155-158 ppm), C5-COOEt (~125-128 ppm). Ethyl group: ~61 ppm (CH₂) and ~14 ppm (CH₃). Methyl group: ~12-15 ppm. |

| IR (Infrared) | Ester C=O stretch: ~1720-1740 cm⁻¹. Oxazole ring C=N and C=C stretches: ~1550-1650 cm⁻¹. C-Br stretch: ~550-650 cm⁻¹. |

| Mass Spec (MS) | M+ peak: Isotopic pattern characteristic of a bromine-containing compound at m/z 233 and 235. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C2-bromo substituent. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The 2-bromooxazole moiety is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C2 position. This is a critical transformation for generating libraries of compounds in drug discovery programs.

Caption: Suzuki-Miyaura coupling of this compound.

This reaction provides a direct and efficient route to 2-aryloxazoles, which are prevalent motifs in many biologically active compounds. The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly valuable tool for medicinal chemists.

Other Cross-Coupling and Substitution Reactions

Beyond the Suzuki coupling, the C2-bromo position can participate in other important transformations:

-

Stille Coupling: With organostannanes.

-

Heck Coupling: With alkenes.

-

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

-

Nucleophilic Aromatic Substitution (SNAAr): With strong nucleophiles like thiols or alkoxides, although this often requires more forcing conditions compared to palladium-catalyzed methods.

Applications in Drug Discovery and Medicinal Chemistry

Oxazole-containing compounds are of immense interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound serves as a key intermediate for accessing novel analogs in this chemical space.

The ability to easily diversify the substituent at the C2 position via cross-coupling allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. By synthesizing a library of 2-aryl or 2-heteroaryl oxazoles, researchers can fine-tune properties such as target potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the high reactivity of its C2-bromo group make it an essential tool for the construction of complex, substituted oxazole derivatives. Its prominent role in facilitating Suzuki-Miyaura cross-coupling reactions solidifies its importance for professionals in drug discovery and development who are focused on creating novel molecular entities with therapeutic potential.

References

An In-depth Technical Guide to Bromo-Oxazole Compounds: Synthesis, Natural Occurrence, and Pharmacological Significance

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a bromine substituent onto the oxazole ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also often enhancing the pharmacological potency of the parent molecule. This in-depth technical guide provides a comprehensive overview of bromo-oxazole compounds for researchers, scientists, and drug development professionals. We will explore the core principles of their synthesis, delve into their occurrence in nature, and critically evaluate their burgeoning role in modern pharmacology, with a focus on anticancer and antimicrobial applications. This guide is designed to be a practical resource, offering not just a review of the field, but also actionable insights, detailed experimental protocols, and a robust framework for the rational design of novel bromo-oxazole-based therapeutics.

The Strategic Importance of the Bromo-Oxazole Scaffold

The five-membered aromatic heterocycle, oxazole, is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological macromolecules.[2] The strategic incorporation of a bromine atom onto the oxazole core offers several distinct advantages:

-

Enhanced Biological Activity: The lipophilicity and electronic properties imparted by the bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule, often leading to enhanced potency.

-

Synthetic Versatility: The carbon-bromine bond serves as a key reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of diverse substituents at specific positions of the oxazole ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Metabolic Stability: Bromine substitution can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.

Synthesis of Bromo-Oxazole Compounds: A Regioselective Approach

The regioselective synthesis of bromo-oxazoles is paramount for their effective utilization as building blocks in medicinal chemistry. The three positions on the oxazole ring (C2, C4, and C5) exhibit distinct reactivities, and a variety of methods have been developed to achieve selective bromination.

Synthesis of 2-Bromooxazoles

The C2 position of the oxazole ring is the most electrophilic and can be readily functionalized. A common strategy for the synthesis of 2-bromooxazoles involves the cyclization of α-bromo- or α,α-dibromo ketones with amides.

Experimental Protocol: Synthesis of a 2-Bromooxazole Derivative

This protocol describes a general procedure for the synthesis of a 2-bromo-4,5-disubstituted oxazole.

-

Step 1: Bromination of the Ketone. To a solution of the starting ketone (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Step 2: Cyclization with Amide. To the crude α-bromo ketone, add the desired amide (1.2 eq) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride. Heat the reaction mixture at reflux until the cyclization is complete.

-

Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Bromooxazoles and 5-Bromooxazoles

The synthesis of 4- and 5-bromooxazoles often requires more nuanced strategies, typically involving directed metalation-bromination sequences.

Workflow for Regioselective Bromination of Oxazoles

Caption: Regioselective bromination strategies for the oxazole ring.

Bromo-Oxazoles in Nature: Marine Alkaloids

Marine organisms are a prolific source of structurally diverse and biologically active natural products.[3][4] Among these, oxazole-containing alkaloids have garnered significant attention for their potent pharmacological properties. While not as common as their non-brominated counterparts, several bromo-oxazole-containing natural products have been isolated, primarily from marine invertebrates and their associated microorganisms.

Table 1: Selected Bromo-Oxazole Containing Marine Natural Products

| Compound Name | Source Organism | Biological Activity |

| Phorbazoles | Phorbas sp. (sponge) | Cytotoxic, Antifungal |

| Bengazoles | Jaspis sp. (sponge) | Antifungal, Anthelmintic |

These natural products serve as valuable lead compounds for drug discovery and inspire the development of new synthetic methodologies.

Pharmacological Activities of Bromo-Oxazole Compounds

The incorporation of a bromine atom into the oxazole scaffold has been shown to be a successful strategy for the development of potent therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromo-oxazole derivatives against a wide range of cancer cell lines.[5][6] The mechanisms of action are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Signaling Pathway Implicated in the Anticancer Activity of a Bromo-Oxazole Compound

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical bromo-oxazole derivative.

Table 2: Anticancer Activity of Selected Bromo-Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MCF-7 (Breast) | 2.5 | [Fictional Reference] |

| Compound B | A549 (Lung) | 1.8 | [Fictional Reference] |

| Compound C | HCT116 (Colon) | 3.2 | [Fictional Reference] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Bromo-oxazole compounds have shown promising activity against a variety of bacterial and fungal strains.[1][7] The presence of the bromo-oxazole moiety can disrupt essential cellular processes in microorganisms, leading to cell death.

Table 3: Antimicrobial Activity of Selected Bromo-Oxazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound D | Staphylococcus aureus | 8 | [Fictional Reference] |

| Compound E | Escherichia coli | 16 | [Fictional Reference] |

| Compound F | Candida albicans | 4 | [Fictional Reference] |

Characterization of Bromo-Oxazole Compounds

The unambiguous characterization of bromo-oxazole compounds is essential for quality control and regulatory purposes. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the bromine substituent. The characteristic chemical shifts of the oxazole ring protons and carbons are influenced by the electronegativity and position of the bromine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

Expected Spectroscopic Data for 2-Bromooxazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, H5), 7.20 (s, 1H, H4).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (C2), 140.2 (C5), 125.8 (C4).

-

MS (EI): m/z (%) 147/149 ([M]⁺, 100/98), 68 ([M-Br]⁺).

Future Perspectives and Conclusion

Bromo-oxazole compounds represent a highly promising class of molecules with significant potential for the development of novel therapeutics. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them attractive scaffolds for medicinal chemists. Future research in this area will likely focus on:

-

The discovery and total synthesis of new bromo-oxazole-containing natural products.

-

The development of more efficient and sustainable synthetic methods for their preparation.

-

The elucidation of the detailed mechanisms of action of biologically active bromo-oxazole compounds.

-

The design and synthesis of next-generation bromo-oxazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.ijresm.com [journal.ijresm.com]

- 7. cbijournal.com [cbijournal.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physical and chemical properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its reactivity and practical guidance on its handling and application.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 78451-13-5, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of an oxazole ring, a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position all contribute to its distinct properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₈BrNO₃ | [1] |

| Molecular Weight | 234.05 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | 65-69 °C (analogous thiazole) | The melting point of the closely related Ethyl 2-bromo-4-methylthiazole-5-carboxylate is reported in this range. A similar range is expected. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in organic solvents | The ethyl carboxylate group enhances solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone[2]. |

| InChI Key | DNPOJRGNNVJCRZ-UHFFFAOYSA-N | [1] |

Structural Diagram:

Caption: 2D structure of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.0-4.4 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃). The methyl group on the oxazole ring would likely appear as a singlet in the range of 2.2-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the oxazole ring (typically between 120-160 ppm), the carbons of the ethyl group (O-CH₂ around 60-65 ppm and CH₃ around 14-15 ppm), and the methyl group on the ring (around 10-15 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). The presence of the C-Br bond will result in a characteristic absorption in the fingerprint region (typically below 700 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C2 carbon atom of the oxazole ring, which is further activated by the bromine atom, making it a versatile intermediate in organic synthesis[5].

3.1. Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the oxazole ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[6][7]. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at this position. This reaction is a cornerstone in the synthesis of complex molecules for drug discovery and materials science[8].

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the oxazole ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 position[9]. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of functionalized oxazole derivatives[10].

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A general protocol for a nucleophilic aromatic substitution reaction.

Synthesis

A plausible and commonly employed route for the synthesis of this compound would involve the cyclization of an appropriate precursor followed by bromination. A general synthetic approach is outlined below, based on established methods for oxazole synthesis[11].

Synthetic Pathway Overview

Caption: A potential synthetic route to the target compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The oxazole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties[2][12]. The ability to functionalize this molecule at the 2-position via cross-coupling or nucleophilic substitution reactions makes it a valuable tool for generating libraries of compounds for drug discovery screening.

Safety and Handling

Based on information for analogous compounds and supplier safety data, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[13].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[14].

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly at the C2 position, allows for the strategic introduction of diverse functionalities, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. 78451-13-5 | this compound - AiFChem [aifchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 78451-13-5|this compound|BLD Pharm [bldpharm.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Oxazoles in Medicinal Chemistry

The oxazole motif is a cornerstone in the architecture of numerous biologically active compounds, lending to its status as a "privileged" scaffold in medicinal chemistry. These five-membered heterocyclic compounds, containing one nitrogen and one oxygen atom, are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting activities that span anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic domains. The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This guide focuses on a particularly valuable building block for drug discovery: Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No: 78451-13-5). The presence of a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position provides synthetic chemists with two distinct and reactive handles for molecular elaboration. The bromo group is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications. This dual functionality makes this compound a highly versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapies.

Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be envisioned through a two-step sequence involving the initial formation of the oxazole ring followed by regioselective bromination.

Part 1: Synthesis of the Oxazole Precursor: Ethyl 4-methyloxazole-5-carboxylate

The initial synthesis of the oxazole core can be efficiently achieved through the condensation of ethyl 2-chloroacetoacetate with formamide. This method is a variation of the well-established Hantzsch oxazole synthesis.

Reaction Scheme:

Figure 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate and an excess of formamide (typically 2 to 10 molar equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 150°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add the mixture to a cold aqueous solution of potassium carbonate to neutralize any acid formed and to precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as benzene or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 4-methyloxazole-5-carboxylate.[1]

Causality Behind Experimental Choices:

-

Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction to completion.

-

Elevated Temperature: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

-

Aqueous Carbonate Work-up: This step is crucial for neutralizing the reaction mixture and facilitating the separation of the organic product from the water-soluble formamide and inorganic salts.

Part 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized Ethyl 4-methyloxazole-5-carboxylate at the C2 position. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation. The C2 position of the oxazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

Reaction Scheme:

References

SMILES notation for Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

An In-Depth Technical Guide to the SMILES Notation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

For professionals in chemical research and drug development, the precise digital representation of molecular structures is paramount for database management, computational modeling, and clear communication. The Simplified Molecular-Input Line-Entry System (SMILES) offers a robust method for encoding molecular structures into a linear string of characters. This guide provides a detailed examination of the SMILES notation for this compound, a valuable heterocyclic building block in medicinal chemistry.

Introduction to this compound

This compound (CAS No: 78451-13-5) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The oxazole ring is a prevalent scaffold in many biologically active compounds and natural products, prized for its role in molecular interactions with biological targets.[2] This specific compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel antimicrobial and antifungal agents.[3][4] Its structure, featuring a reactive bromine atom and an ethyl ester group, allows for selective functionalization, making it a key component in the synthesis of pharmaceutical candidates.[3][5]

| Property | Value |

| IUPAC Name | Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate |

| CAS Number | 78451-13-5 |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| Canonical SMILES | CCOC(=O)c1c(C)nc(Br)o1[5] |

Fundamentals of SMILES Notation

SMILES is a chemical notation system that represents a molecule's structure using short ASCII strings.[6] Understanding its basic rules is essential for interpreting and creating these notations.

-

Atoms: Atoms are represented by their standard elemental symbols (e.g., C for carbon, O for oxygen, Br for bromine). Aromatic atoms are typically denoted by lowercase letters.[7]

-

Bonds: Single bonds are usually implied by adjacency in the string. Double bonds are represented by =, triple bonds by #, and aromatic bonds are often implicitly defined by the use of lowercase letters for the atoms in the ring.[7]

-

Branching: Branches on a chain are indicated by enclosing them in parentheses ().

-

Rings: Cyclic structures are described by breaking one bond in each ring. The connection points are then marked with a number immediately following the atomic symbol. The same number is used at both connection points to indicate the ring closure.[7]

Deconstructing the SMILES for this compound

The canonical SMILES string for this compound is CCOC(=O)c1c(C)nc(Br)o1 .[5] Below is a step-by-step breakdown of how this string encodes the molecular structure.

Caption: Logical breakdown of the SMILES string into functional groups.

-

CCO : This segment represents the ethyl group (-CH₂CH₃).

-

C: The first carbon atom (methyl group).

-

C: The second carbon atom (methylene group), singly bonded to the first.

-

O: An oxygen atom, singly bonded to the second carbon.

-

-

C(=O) : This describes the carbonyl group of the ester.

-

C: The carbonyl carbon. It is attached to the preceding oxygen (O) of the ethyl group.

-

(=O): A double bond to an oxygen atom. The parentheses indicate this oxygen is a branch from the main chain.

-

-

c1c(C)nc(Br)o1 : This is the core of the molecule, the substituted aromatic oxazole ring .

-

c1: Denotes an aromatic carbon atom. The number 1 is a ring closure designator. This carbon is attached to the carbonyl carbon from the previous segment.

-

c(C): A second aromatic carbon, bonded to the first. The (C) indicates a methyl group (-CH₃) is attached as a branch to this carbon. This corresponds to the "4-methyl" part of the name.

-

n: An aromatic nitrogen atom, bonded to the previous carbon.

-

c(Br): An aromatic carbon, bonded to the nitrogen. The (Br) signifies a bromine atom is attached as a branch. This is the "2-bromo" substituent.

-

o1: An aromatic oxygen atom, bonded to the bromo-substituted carbon. The 1 here matches the 1 on the first aromatic carbon (c1), indicating that this oxygen atom forms a bond with that carbon, thus closing the five-membered ring.

-

The following diagram illustrates the final assembled structure from the SMILES notation.

Caption: Molecular structure of the target compound with atom numbering.

Synthesis Protocol and Mechanistic Considerations

The synthesis of substituted oxazoles often involves the cyclization of precursors that contain the requisite atoms for the ring. A common and effective method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. For a structure like this compound, a plausible synthetic route involves the bromination of an oxazole precursor.

Experimental Protocol: Synthesis via Bromination of an Oxazole Precursor

Causality: This protocol leverages the relative stability of the oxazole ring while exploiting its electronic properties, which allow for electrophilic substitution. The C2 position of the oxazole ring is particularly susceptible to deprotonation and subsequent reaction with an electrophile, making selective bromination feasible.[2]

-

Precursor Synthesis: Synthesize the precursor, Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6), via established methods, such as the condensation of ethyl 2-amino-3-oxobutanoate with an appropriate orthoester.[8]

-

Dissolution: Dissolve the precursor (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

-

Deprotonation (Optional but recommended for selectivity): For highly selective C2 bromination, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 equivalents) is added dropwise to deprotonate the C2 position, forming a lithiated intermediate.[9]

-

Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine.[2][9]

-

Reaction Monitoring: Stir the mixture at low temperature for a period of 30 minutes to 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Conclusion: A Keystone for Drug Discovery

The SMILES notation CCOC(=O)c1c(C)nc(Br)o1 provides an unambiguous, machine-readable representation of this compound. Understanding its construction is fundamental for cheminformatics and computational drug design. As a synthetic intermediate, this compound's strategic placement of bromo, methyl, and ethyl carboxylate substituents on a stable oxazole core offers medicinal chemists a powerful platform for generating diverse molecular libraries. The ability to selectively modify these positions is a key advantage in the iterative process of lead optimization in modern drug discovery programs.[3][10]

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles | MDPI [mdpi.com]

- 3. This compound | 78451-13-5 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS 78451-13-5: etil 2-bromo-4-metil-1,3-oxazol-5-carboxil… [cymitquimica.com]

- 6. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 7. epa.gov [epa.gov]

- 8. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 78451-13-5 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methyloxazole-5-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 2-bromo-4-methyloxazole-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the selection of starting materials, step-by-step experimental protocols, and the underlying chemical principles for each synthetic transformation.

Introduction

This compound is a versatile building block in organic synthesis. The oxazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromo substituent at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position offers multiple points for further chemical modification. This functionalization makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a logical and efficient two-step synthetic sequence to obtain the title compound.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and well-documented approach to the synthesis of this compound involves a two-step process. The first step establishes the core oxazole ring system, yielding Ethyl 4-methyloxazole-5-carboxylate. The second, more nuanced step, introduces the bromine atom at the 2-position via a 2-amino intermediate.

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

The foundational step in this synthesis is the construction of the substituted oxazole ring. A common and efficient method for this is the reaction of an α-halo-β-ketoester with a source of ammonia, typically in the form of formamide or ammonium formate. This variation of the Hantzsch oxazole synthesis provides a direct route to the desired 4-methyl-5-ethoxycarbonyl oxazole core.

Starting Materials for Step 1:

-

Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate): This commercially available α-halo-β-ketoester provides the four-carbon backbone required for the oxazole ring and the ethyl carboxylate group at the 5-position.

-

Ammonium formate: This reagent serves as the source of the nitrogen atom for the oxazole ring and also facilitates the cyclization process. Formamide can also be used.[1]

Reaction Causality and Mechanism:

The reaction proceeds through an initial substitution of the chlorine atom by the amino group of formamide (formed in situ from ammonium formate), followed by cyclization and dehydration to form the aromatic oxazole ring. The acidic medium generated during the reaction catalyzes the dehydration step.

Experimental Protocol for Step 1:

A detailed protocol for the synthesis of Ethyl 4-methyloxazole-5-carboxylate is as follows[2]:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in formic acid.

-

To this solution, add ammonium formate (5.2 eq).

-

Heat the reaction mixture to reflux for 5 hours.

-

After cooling to room temperature, dilute the solution with water and neutralize with sodium carbonate.

-

Extract the aqueous solution with diethyl ether (3x).

-

Combine the organic fractions, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain Ethyl 4-methyloxazole-5-carboxylate as a colorless oil.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-chloro-3-oxobutanoate | [1][2] |

| Reagent | Ammonium formate | [2] |

| Solvent | Formic acid | [2] |

| Reaction Time | 5 hours | [2] |

| Reported Yield | 20% (after hydrolysis and re-esterification) | [2] |

Step 2: Conversion to this compound via a 2-Amino Intermediate

Direct bromination of Ethyl 4-methyloxazole-5-carboxylate at the C2 position can be challenging due to the directing effects of the existing substituents. A more reliable and regioselective method involves the introduction of an amino group at the C2 position, followed by a Sandmeyer-type reaction to replace the amino group with bromine.

Sub-step 2a: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

The synthesis of the 2-amino-oxazole intermediate can be achieved through the cyclization of an appropriate precursor with a source of the amino group. Based on analogous syntheses of 2-aminothiazoles, a plausible and efficient route involves the reaction of ethyl 2-chloroacetoacetate with urea.[3]

Starting Materials for Sub-step 2a:

-

Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate): As in Step 1, this provides the carbon framework.

-

Urea: This serves as the source of the 2-amino group and the nitrogen atom for the oxazole ring.

Experimental Protocol for Sub-step 2a (Proposed):

This protocol is adapted from the synthesis of the analogous 2-aminothiazole.[3]

-

Dissolve urea (1.0 eq) and sodium carbonate (catalytic amount) in ethanol.

-

Heat the solution to 40-55 °C.

-

Slowly add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain Ethyl 2-amino-4-methyloxazole-5-carboxylate.

Sub-step 2b: Diazotization and Bromination (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.[4][5][6] This reaction is particularly useful for introducing halides into heterocyclic systems where direct halogenation is not feasible. The process involves two key stages: diazotization of the 2-amino group, followed by the introduction of bromine using a copper(I) bromide catalyst.

Starting Materials for Sub-step 2b:

-

Ethyl 2-amino-4-methyloxazole-5-carboxylate: The product from Sub-step 2a.

-

Sodium nitrite: The source of the nitrosonium ion for the diazotization reaction.

-

Hydrobromic acid: Provides the acidic medium for diazotization and is the source of the bromide ion.

-

Copper(I) bromide: The catalyst for the Sandmeyer reaction.

Reaction Causality and Mechanism:

The reaction is initiated by the formation of a diazonium salt from the 2-aminooxazole in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed by copper(I) bromide, which facilitates the substitution of the diazo group with a bromide ion through a radical-nucleophilic aromatic substitution mechanism.[4][6]

Experimental Protocol for Sub-step 2b (Proposed):

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.[7]

-

Dissolve Ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-amino-4-methyloxazole-5-carboxylate | [1][2] |

| Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | [4][5][7] |

| Reaction Type | Diazotization followed by Sandmeyer bromination | [4][6] |

| Key Intermediate | Oxazole-2-diazonium salt | [8] |

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathways to this compound.

Conclusion